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Compound of Interest

Compound Name: 1-Ethynyl-4-phenoxybenzene

Cat. No.: B1316883

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-ethynyl-
4-phenoxybenzene, a valuable building block in medicinal chemistry and materials science.
The primary synthetic route described is the Sonogashira coupling, a robust and versatile
palladium- and copper-catalyzed cross-coupling reaction for the formation of C(sp)-C(sp?)
bonds.[1][2]

Introduction

1-Ethynyl-4-phenoxybenzene serves as a key intermediate in the synthesis of more complex
molecules, including biologically active compounds and functional organic materials.[3] Its
structure, featuring a terminal alkyne and a phenoxy group, allows for a variety of subsequent
chemical modifications. The Sonogashira coupling provides an efficient method for its
preparation from readily available starting materials.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 1-ethynyl-4-
phenoxybenzene and its characterization.
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Parameter Value Reference
Chemical Formula C14H100 [4]
Molecular Weight 194.23 g/mol [4]

CAS Number 4200-06-0 [4]
Appearance Colorless solid

Boiling Point 90-95 °C at 0.4 mmHg

Density 1.074 g/mL at 25 °C

Refractive Index

n20/D 1.6060

Purity

97%

1H NMR (CDCls, 400 MHz)

8 7.50-7.45 (m, 2H), 7.38-7.32
(m, 2H), 7.18-7.12 (m, 1H),
7.08-7.02 (m, 4H), 3.08 (s, 1H)

13C NMR (CDCls, 100 MHz)

0 158.0, 156.5, 133.8, 129.9,
124.2,120.0, 119.2, 117 .4,
83.5,77.2

Experimental Protocols

This section details two common protocols for the synthesis of 1-ethynyl-4-phenoxybenzene

via Sonogashira coupling, starting from either 1-iodo-4-phenoxybenzene or 1-bromo-4-

phenoxybenzene.

Protocol 1: From 1-lodo-4-phenoxybenzene and
(Trimethylsilyl)acetylene

This two-step protocol involves the initial Sonogashira coupling of 1-iodo-4-phenoxybenzene

with (trimethylsilyl)acetylene, followed by the deprotection of the trimethylsilyl (TMS) group to

yield the terminal alkyne.

Materials:
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1-lodo-4-phenoxybenzene

(Trimethylsilyl)acetylene

Bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Clz2)
Copper(l) iodide (Cul)

Triethylamine (TEA) or Diisopropylamine (DIPA)

Tetrahydrofuran (THF), anhydrous

Tetrabutylammonium fluoride (TBAF) or Potassium carbonate (K2COs) in methanol
Deionized water

Brine

Anhydrous magnesium sulfate (MgSOa) or sodium sulfate (Na2S0a)
Silica gel for column chromatography

Hexane and Ethyl acetate for chromatography

Procedure:

¢ Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or
nitrogen), add 1-iodo-4-phenoxybenzene (1.0 eq), Pd(PPhs)2Clz (e.g., 2-5 mol%), and Cul
(e.g., 1-3 mol%).

e Solvent and Base Addition: Add anhydrous THF and triethylamine (or diisopropylamine) to
the flask. The mixture is typically degassed by several cycles of vacuum and backfilling with
the inert gas.

o Alkyne Addition: Add (trimethylsilyl)acetylene (1.1-1.5 eq) dropwise to the stirred reaction
mixture at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated
temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC)
until the starting aryl iodide is consumed.

Work-up (Coupling Step): Upon completion, cool the reaction mixture to room temperature.
Dilute with ethyl acetate and filter through a pad of celite to remove the catalysts. Wash the
filtrate with water and brine. Dry the organic layer over anhydrous MgSOa4 or Na=SOa, filter,
and concentrate under reduced pressure to obtain the crude TMS-protected product.

Deprotection: Dissolve the crude product in a suitable solvent (e.g., THF or methanol). Add a
deprotecting agent such as TBAF (1 M in THF) or a solution of K2COs in methanol. Stir the
mixture at room temperature until the deprotection is complete (monitored by TLC).

Final Work-up and Purification: Quench the reaction with water and extract the product with
an organic solvent like ethyl acetate. Wash the combined organic layers with water and
brine, dry over anhydrous MgSOa4 or Na2SOa4, and concentrate under reduced pressure.
Purify the crude 1-ethynyl-4-phenoxybenzene by flash column chromatography on silica
gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: From 1-Bromo-4-phenoxybenzene and
Acetylene Gas

This protocol involves the direct coupling of 1-bromo-4-phenoxybenzene with acetylene gas.

This method avoids the use of a protected alkyne and a subsequent deprotection step but

requires careful handling of the flammable acetylene gas.

Materials:

1-Bromo-4-phenoxybenzene

Palladium catalyst (e.g., Pd(OAc)z, Pd(PPhs)a)

Copper(l) iodide (Cul)

A suitable phosphine ligand (e.g., triphenylphosphine, PPhs)

A suitable base (e.qg., triethylamine, diisopropylamine, or an inorganic base like K2CO3)
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e Asuitable solvent (e.g., DMF, THF, or a mixture)

e Acetylene gas

e Deionized water

e Brine

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
« Silica gel for column chromatography

o Hexane and Ethyl acetate for chromatography

Procedure:

e Reaction Setup: In a Schlenk flask equipped with a gas inlet and outlet, combine 1-bromo-4-
phenoxybenzene (1.0 eq), the palladium catalyst (e.g., 1-5 mol%), the phosphine ligand (if
required), and Cul (e.g., 2-10 mol%).

e Solvent and Base Addition: Add the solvent and the base to the flask. Degas the mixture
thoroughly.

« Introduction of Acetylene: Bubble a slow stream of acetylene gas through the stirred reaction
mixture at room temperature or a slightly elevated temperature. The reaction progress is
monitored by TLC.

o Work-up and Purification: Once the reaction is complete, stop the acetylene flow and purge
the system with an inert gas. Work up the reaction mixture as described in Protocol 1 (step
5). Purify the crude product by flash column chromatography to obtain 1-ethynyl-4-
phenoxybenzene.

Mandatory Visualization
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Reactants & Catalysts

1-lodo/Bromo-4-phenoxybenzene

‘Work-up & Purification

1-Ethynyl-4-phenoxybenzene

Base (.., TEA)
Solvent (e.g., THF)

Click to download full resolution via product page
Caption: Experimental workflow for the synthesis of 1-ethynyl-4-phenoxybenzene.

Applications

1-Ethynyl-4-phenoxybenzene is a versatile building block with applications in several areas of
research and development:

» Medicinal Chemistry: The terminal alkyne functionality is particularly useful for “click
chemistry” reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CUAAC), to
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synthesize triazole-containing compounds. These triazole derivatives are often explored for
their potential biological activities. Phenoxyphenyl scaffolds are present in various bioactive
molecules, and the introduction of an ethynyl group provides a handle for further
diversification to explore structure-activity relationships (SAR). Derivatives of phenanthrene,
which can be synthesized from precursors like 1-ethynyl-4-phenoxybenzene, have shown
potential as antitumor agents.[5]

o Materials Science: Arylalkynes are important precursors for the synthesis of conjugated
polymers and organic electronic materials. Poly(1-ethynyl-4-phenoxybenzene) is a
polyacetylene derivative with a conjugated backbone that exhibits photoluminescence,
making it a candidate for applications in organic light-emitting diodes (OLEDs) and other
optoelectronic devices.[3]

o Organic Synthesis: As a bifunctional molecule, 1-ethynyl-4-phenoxybenzene can undergo
various chemical transformations at both the alkyne and the phenoxy moieties, making it a
valuable starting material for the synthesis of more complex organic structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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